molecular formula C18H21NO5 B5765691 3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide

3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide

Cat. No. B5765691
M. Wt: 331.4 g/mol
InChI Key: QIAYWBZXBVHRDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TMB-4 and is a member of the benzamide family.

Scientific Research Applications

TMB-4 has been studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, TMB-4 has been investigated as a potential drug candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. In neuroscience, TMB-4 has been studied for its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In cancer research, TMB-4 has been investigated for its anti-tumor properties and its potential as a chemotherapy agent.

Mechanism of Action

The mechanism of action of TMB-4 is not fully understood. However, it has been suggested that TMB-4 may act as a modulator of various signaling pathways in the body. TMB-4 has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. TMB-4 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects. In vitro studies have shown that TMB-4 can inhibit the activity of acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. TMB-4 has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In vivo studies have shown that TMB-4 can improve cognitive function, reduce oxidative stress, and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using TMB-4 in lab experiments is its potential as a drug candidate for the treatment of various diseases. TMB-4 has shown promising results in preclinical studies and may have fewer side effects compared to other drugs currently used for the treatment of these diseases. One limitation of using TMB-4 in lab experiments is its limited availability and high cost. TMB-4 is a relatively new compound, and its synthesis is complex, which makes it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research of TMB-4. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its anti-tumor properties and its potential as a chemotherapy agent. Additionally, further studies are needed to understand the mechanism of action of TMB-4 and to optimize its synthesis for large-scale production.

Synthesis Methods

The synthesis of TMB-4 involves the reaction between 2-methoxy-5-methylphenylamine and 3,4,5-trimethoxybenzoyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is then purified using column chromatography or recrystallization.

properties

IUPAC Name

3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11-6-7-14(21-2)13(8-11)19-18(20)12-9-15(22-3)17(24-5)16(10-12)23-4/h6-10H,1-5H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAYWBZXBVHRDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-trimethoxy-N-(2-methoxy-5-methylphenyl)benzamide

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